1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide
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Overview
Description
1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide is an organic compound that features a cyclohexyl group attached to a hydrazine carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide typically involves the reaction of cyclohexylamine with 2-methyl-4-oxopentanoic acid to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-N-(2-methyl-4-oxopentan-2-yl)hydrazine-1-carbothioamide: shares similarities with other hydrazine carbothioamide derivatives.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures.
Thiosemicarbazide derivatives: Compounds containing the thiosemicarbazide moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
61781-15-5 |
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Molecular Formula |
C13H25N3OS |
Molecular Weight |
271.42 g/mol |
IUPAC Name |
1-amino-1-cyclohexyl-3-(2-methyl-4-oxopentan-2-yl)thiourea |
InChI |
InChI=1S/C13H25N3OS/c1-10(17)9-13(2,3)15-12(18)16(14)11-7-5-4-6-8-11/h11H,4-9,14H2,1-3H3,(H,15,18) |
InChI Key |
FSGBUOZWYMDPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=S)N(C1CCCCC1)N |
Origin of Product |
United States |
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